molecular formula C15H17NO5 B2790124 2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid CAS No. 1018536-75-8

2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid

Cat. No.: B2790124
CAS No.: 1018536-75-8
M. Wt: 291.303
InChI Key: AWYNSLNGUVLBFR-UHFFFAOYSA-N
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Description

2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is a complex organic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a butanoyl group and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid typically involves multiple steps One common method includes the reaction of 2-aminophenol with butanoyl chloride to form an intermediate, which is then cyclized to produce the benzoxazine ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
  • Methyl 2-(6-butanoyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoate
  • Ethyl 2-(2,3-dihydro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate

Uniqueness

What sets 2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties

Biological Activity

2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is a synthetic compound belonging to the benzoxazine family, which has attracted attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

C15H17NO5\text{C}_{15}\text{H}_{17}\text{N}\text{O}_{5}

Molecular Weight : 291.30 g/mol
CAS Number : 1018536-75-8

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

These results demonstrate the compound's potential as an effective antimicrobial agent, particularly against Gram-positive bacteria and certain fungi .

Anticancer Properties

The compound is under investigation for its anticancer potential, particularly in inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to cancer cell death, making it a target for anticancer drug development .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound shows promise as an inhibitor of DNA topoisomerase I, which is vital in cancer therapy due to its role in DNA processing during replication.
  • Antimicrobial Mechanism : The antimicrobial action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Study on Antifungal Activity

A study evaluated the antifungal efficacy of benzoxazine derivatives against Rhizoctonia solani and Sclerotium rolfsii. The results indicated varying levels of inhibition based on concentration:

Concentration (ppm) % Inhibition (R. solani) % Inhibition (S. rolfsii)
1000052.3
500060.3
250079.6
Control090

This study highlights the compound's selective antifungal activity and suggests potential applications in agricultural settings .

Comparative Analysis

When compared with similar compounds, such as ethyl 6-chloro-4-methyl-3-oxo-benzoxazine derivatives, the unique structural features of this compound confer distinct biological properties that enhance its therapeutic potential .

Properties

IUPAC Name

2-(6-butanoyl-2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-3-4-12(17)10-5-6-13-11(7-10)16(8-14(18)19)15(20)9(2)21-13/h5-7,9H,3-4,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYNSLNGUVLBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)OC(C(=O)N2CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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